4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester is a chemical compound with the molecular formula C21H26O4. It is known for its applications in the synthesis of liquid crystals and medicinal compounds . This compound is characterized by its unique structure, which includes an octyloxy group attached to a benzoic acid moiety and a hydroxy-phenyl ester group.
Vorbereitungsmethoden
The synthesis of 4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester typically involves the following steps :
Synthesis of 1-bromooctane: This is achieved using n-octanol as the raw material.
Reaction with methyl p-hydroxybenzoate: 1-bromooctane is reacted with methyl p-hydroxybenzoate.
Hydrolysis: The resulting product is then hydrolyzed to obtain 4-Octyloxy-benzoic acid.
Analyse Chemischer Reaktionen
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, including chiral ferroelectric benzoates.
Biology: The compound is utilized in the preparation of medicinal compounds.
Medicine: It serves as a precursor for various pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester involves its interaction with specific molecular targets and pathways . The compound can donate hydrogen ions if a base is present to accept them, reacting with both organic and inorganic bases. This property is crucial for its role in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
4-Octyloxy-benzoic acid, 4-hydroxy-phenyl ester can be compared with other similar compounds such as :
4-Hydroxybenzoic acid: Known for its use in the preparation of parabens, which are preservatives in cosmetics and pharmaceuticals.
4-Octyloxybenzoic acid: Another similar compound used in the synthesis of liquid crystals and medicinal compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
33905-66-7 |
---|---|
Molekularformel |
C21H26O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C21H26O4/c1-2-3-4-5-6-7-16-24-19-12-8-17(9-13-19)21(23)25-20-14-10-18(22)11-15-20/h8-15,22H,2-7,16H2,1H3 |
InChI-Schlüssel |
FHUHFVNAIUSDKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.